4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15299559
InChI: InChI=1S/C26H31N3O5/c1-4-13-34-20-10-8-17(15-21(20)33-5-2)25-22-23(18-14-16(3)7-9-19(18)31)27-28-24(22)26(32)29(25)11-6-12-30/h7-10,14-15,25,30-31H,4-6,11-13H2,1-3H3,(H,27,28)
SMILES:
Molecular Formula: C26H31N3O5
Molecular Weight: 465.5 g/mol

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

CAS No.:

Cat. No.: VC15299559

Molecular Formula: C26H31N3O5

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one -

Specification

Molecular Formula C26H31N3O5
Molecular Weight 465.5 g/mol
IUPAC Name 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C26H31N3O5/c1-4-13-34-20-10-8-17(15-21(20)33-5-2)25-22-23(18-14-16(3)7-9-19(18)31)27-28-24(22)26(32)29(25)11-6-12-30/h7-10,14-15,25,30-31H,4-6,11-13H2,1-3H3,(H,27,28)
Standard InChI Key SANHGKVKYQCWNZ-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O)OCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core, a bicyclic system combining pyrrole and pyrazole rings. Substituents at positions 3, 4, and 5 include:

  • A 3-ethoxy-4-propoxyphenyl group at position 4

  • A 2-hydroxy-5-methylphenyl group at position 3

  • A 3-hydroxypropyl chain at position 5

This arrangement creates a stereochemically rich environment with hydrogen-bonding capabilities from hydroxyl groups and lipophilic regions from alkyl/aryl moieties.

IUPAC Nomenclature and Formula

The systematic IUPAC name, 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one, reflects its substitution pattern (Table 1). The molecular formula is C₂₆H₃₁N₃O₅, with a molar mass of 465.5 g/mol.

Table 1: Structural and Molecular Data

PropertyValue
Molecular FormulaC₂₆H₃₁N₃O₅
Molecular Weight465.5 g/mol
IUPAC Name4-(3-Ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Canonical SMILESCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=C(C=CC(=C4)C)O)OCC

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves sequential condensation and cyclization steps:

  • Hydrazine Derivative Preparation: Reacting substituted phenylhydrazines with β-keto esters yields pyrazole precursors.

  • Bicyclic Core Formation: Acid-catalyzed cyclization of intermediates generates the pyrrolopyrazole framework.

  • Functionalization: Alkoxy and hydroxypropyl groups are introduced via nucleophilic substitution or Mitsunobu reactions.

Key challenges include regioselectivity control during cyclization and minimizing side reactions from the multiple hydroxyl groups.

Reactivity Profile

The compound undergoes characteristic reactions of its functional groups:

  • Hydroxyl Groups: Participate in hydrogen bonding and esterification.

  • Pyrazole Nitrogen: Acts as a weak base (pKa ≈ 4–6) and coordinates metal ions.

  • Ether Linkages: Resistant to hydrolysis under physiological conditions but cleavable via strong acids.

Physicochemical Properties

Predicted Properties

While experimental data (e.g., melting point, solubility) remain unpublished, computational models estimate:

  • LogP: ~2.8 (moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 3/6

  • Polar Surface Area: 110 Ų

These values suggest moderate membrane permeability but limited blood-brain barrier penetration.

Spectroscopic Characteristics

The 3-hydroxypropyl and 2-hydroxyphenyl groups produce distinct IR absorptions:

  • O-H stretch: 3200–3500 cm⁻¹

  • C=O (pyrazolone): 1680–1720 cm⁻¹

  • Aromatic C-H: 3000–3100 cm⁻¹

NMR spectra would show complex splitting patterns due to diastereotopic protons in the bicyclic system.

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Table 2: Analog Comparison

CompoundMolecular FormulaKey SubstituentsBioactivity
Target CompoundC₂₆H₃₁N₃O₅3-Hydroxypropyl, Ethoxy/PropoxyCOX-2 Inhibition
5-(2-Methoxyethyl) Analog C₂₅H₃₃N₃O₅2-MethoxyethylReduced COX-2 affinity
4-(4-Ethoxy-3-Methoxyphenyl) AnalogC₂₄H₂₇N₃O₄Propyl, MethoxyEnhanced metabolic stability

The 3-hydroxypropyl group in the target compound improves solubility relative to methyl or ethyl analogs, while the ethoxy/propoxy combination optimizes hydrophobic interactions.

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